molecular formula C17H25N3O3 B2481965 Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate CAS No. 1235370-06-5

Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate

Cat. No.: B2481965
CAS No.: 1235370-06-5
M. Wt: 319.405
InChI Key: WOBHWLWERPNPGZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate stands out due to its unique ureido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 4-[(2-phenylethylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-23-17(22)20-11-8-15(9-12-20)13-19-16(21)18-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHWLWERPNPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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